![molecular formula C17H21N3O3S B2537400 N'-[4-(dimethylamino)phenyl]-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide CAS No. 1351614-52-2](/img/structure/B2537400.png)
N'-[4-(dimethylamino)phenyl]-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[4-(dimethylamino)phenyl]-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide is a complex organic compound with a unique structure that includes a dimethylamino group, a thiophene ring, and a hydroxypropyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(dimethylamino)phenyl]-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 2-hydroxy-2-(thiophen-2-yl)propylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Análisis De Reacciones Químicas
Types of Reactions
N’-[4-(dimethylamino)phenyl]-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Various halides or nucleophiles; conditions depend on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N’-[4-(dimethylamino)phenyl]-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N’-[4-(dimethylamino)phenyl]-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. The dimethylamino group and thiophene ring play crucial roles in binding to target molecules, while the hydroxypropyl chain may influence the compound’s solubility and bioavailability. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[4-(dimethylamino)phenyl]-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide
- N’-[4-(dimethylamino)phenyl]-N-[2-hydroxy-2-(furan-2-yl)propyl]ethanediamide
Uniqueness
N’-[4-(dimethylamino)phenyl]-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide is unique due to its specific combination of functional groups and structural features. The presence of the thiophene ring and hydroxypropyl chain distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
Propiedades
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-17(23,14-5-4-10-24-14)11-18-15(21)16(22)19-12-6-8-13(9-7-12)20(2)3/h4-10,23H,11H2,1-3H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEKHYBWAZOJRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)N(C)C)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-chloro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2537318.png)
![N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2537319.png)
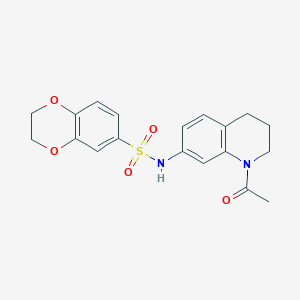
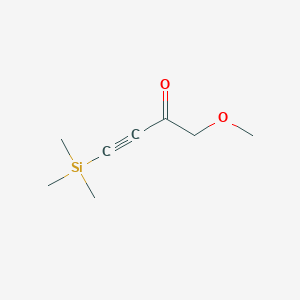
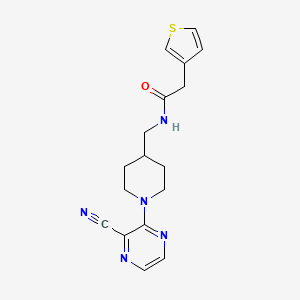
![(2-Chloropyridin-4-yl)-[4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2537325.png)
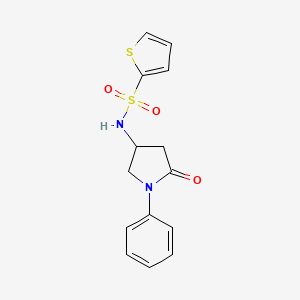
![2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B2537328.png)
![Methyl 2-(2-((5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2537329.png)
![2-oxo-2-phenylethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B2537330.png)
![2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride](/img/structure/B2537332.png)
![2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole](/img/structure/B2537334.png)
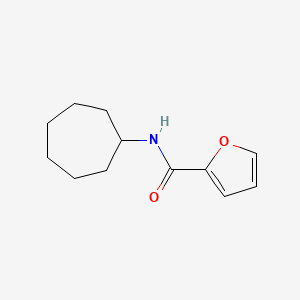
![[(3S,4S)-4-(Oxan-4-yl)pyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2537340.png)
